N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound is a synthetic organic molecule featuring a hybrid structure combining a 5-methoxyindole moiety linked via an ethyl chain to a dimethylisoxazolopyridine carboxamide core. The indole group, a common pharmacophore in bioactive molecules, is substituted with a methoxy group at the 5-position, which may enhance receptor-binding affinity or metabolic stability .
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-11-8-16(18-12(2)24-27-20(18)23-11)19(25)21-7-6-13-10-22-17-5-4-14(26-3)9-15(13)17/h4-5,8-10,22H,6-7H2,1-3H3,(H,21,25) |
InChI Key |
VJFKNZDSIRMMED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps. One common method includes the following steps:
Formation of the Indole Moiety: The indole nucleus is synthesized through electrophilic substitution reactions, which are facilitated by the presence of π-electrons.
Attachment of the Side Chains: The side chains are attached to the indole nucleus through various chemical reactions, including alkylation and acylation.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the isoxazolo[5,4-b]pyridine ring.
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes several types of chemical reactions:
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several tryptamine derivatives and heterocyclic carboxamides. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Molecular weight inferred from structural analogs.
Key Observations
Indole Substitutions :
- The 5-methoxy group in the target compound is conserved in psychoactive tryptamines (e.g., 5-MeO-DALT, 5-MeO-MIPT) but replaced with fluorine in the fluoroindole analog . Methoxy groups enhance lipophilicity and receptor binding, whereas halogens (e.g., fluorine) may improve metabolic stability .
- Unlike psychoactive analogs, the target compound’s indole is linked to a heterocyclic carboxamide rather than a simple alkylamine, suggesting divergent biological targets .
Heterocyclic Core: The isoxazolopyridine carboxamide core distinguishes the compound from tryptamines (e.g., 5-MeO-DALT) and herbicides (e.g., imazamox).
Pharmacological Implications: Psychoactive tryptamines (e.g., 5-MeO-DALT) exhibit high affinity for serotonin receptors due to their unmodified ethylamine chains. In contrast, the carboxamide and isoxazolopyridine in the target compound may redirect activity toward enzymes like cyclooxygenase or phosphodiesterases . The fluoroindole analog’s higher molecular weight (462.61 vs.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step coupling of pre-functionalized indole and isoxazolopyridine intermediates, contrasting with simpler alkylation routes for tryptamines like 5-MeO-MIPT .
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety and an isoxazole ring. Its molecular formula is , and it has a molecular weight of approximately 302.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.34 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not listed |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain kinases and modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit promising anticancer properties. For instance, derivatives have shown significant cytotoxic effects against colorectal cancer cell lines (e.g., HCT116 and Caco-2), leading to apoptosis and cell cycle arrest in the G2/M phase .
Neuropharmacological Effects
In addition to its anticancer potential, there is emerging evidence that this compound may influence neurotransmitter systems. Indole derivatives are known to interact with serotonin receptors, suggesting possible applications in treating mood disorders or neurodegenerative diseases.
Case Studies
- Colorectal Cancer : A study evaluated the cytotoxicity of related indole compounds on human colorectal cancer cells. Results demonstrated that these compounds inhibited cell proliferation and induced apoptosis through the modulation of mitochondrial membrane potential and activation of caspases .
- Neuropharmacology : Another investigation into similar indole derivatives highlighted their ability to bind to serotonin receptors, indicating potential benefits in managing anxiety or depression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
